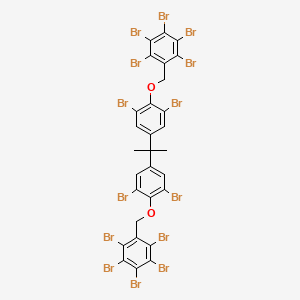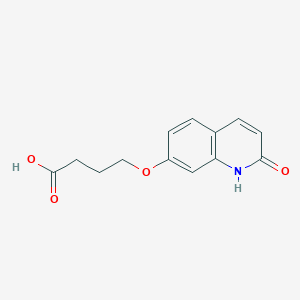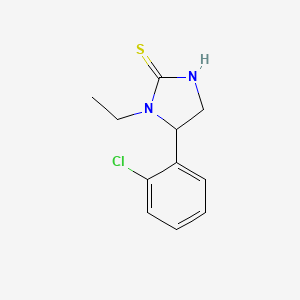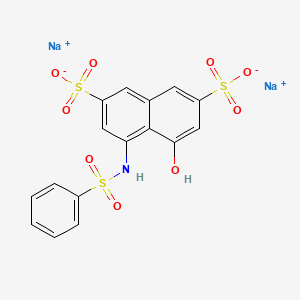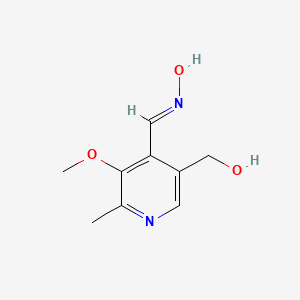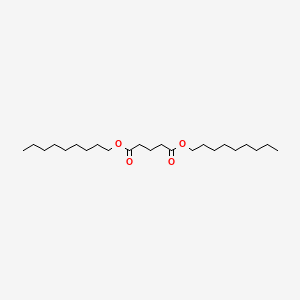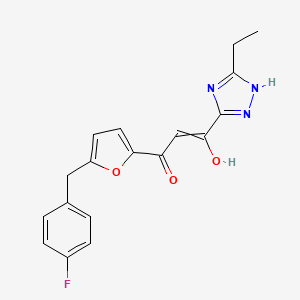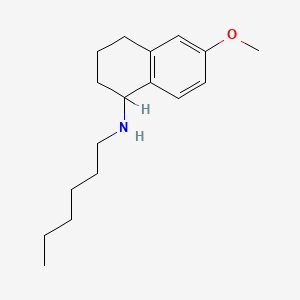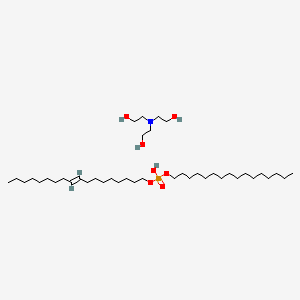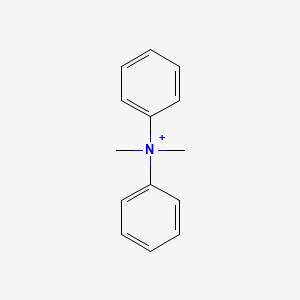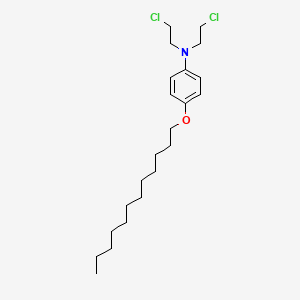
Benzenamine, N,N-bis(2-chloroethyl)-4-(dodecyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N,N-bis(2-chloroethyl)-4-(dodecyloxy)- is a complex organic compound known for its unique chemical structure and properties This compound features a benzenamine core with two 2-chloroethyl groups and a dodecyloxy group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-bis(2-chloroethyl)-4-(dodecyloxy)- typically involves the reaction of benzenamine with 2-chloroethyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amine group of benzenamine attacks the electrophilic carbon of 2-chloroethyl chloride, resulting in the formation of the N,N-bis(2-chloroethyl) derivative. The dodecyloxy group is then introduced through an etherification reaction using dodecanol and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, N,N-bis(2-chloroethyl)-4-(dodecyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzenamine, N,N-bis(2-chloroethyl)-4-(dodecyloxy)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenamine, N,N-bis(2-chloroethyl)-4-(dodecyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. The dodecyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular uptake .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-N,N-bis(2-chloroethyl)amine Hydrochloride: Similar structure but with a benzyl group instead of a dodecyloxy group.
Bis(2-chloroethyl)amine Hydrochloride: Lacks the dodecyloxy group and has simpler structure.
Uniqueness
Benzenamine, N,N-bis(2-chloroethyl)-4-(dodecyloxy)- is unique due to the presence of the dodecyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and potential interactions with lipid membranes, making it suitable for specific applications in medicinal chemistry and material science.
Propiedades
Número CAS |
82894-39-1 |
|---|---|
Fórmula molecular |
C22H37Cl2NO |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-4-dodecoxyaniline |
InChI |
InChI=1S/C22H37Cl2NO/c1-2-3-4-5-6-7-8-9-10-11-20-26-22-14-12-21(13-15-22)25(18-16-23)19-17-24/h12-15H,2-11,16-20H2,1H3 |
Clave InChI |
QHLOTJPHGKWANL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC=C(C=C1)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


